Phenylephrine-d6 (hydrochloride)

Description

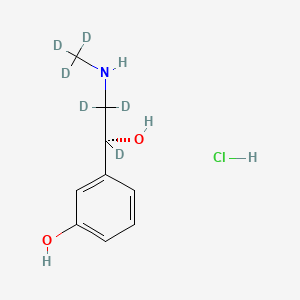

Phenylephrine-d6 (hydrochloride) is a deuterium-labeled isotopologue of phenylephrine hydrochloride, a selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor. The deuterated form (C₉H₇D₆NO₂·HCl; molecular weight: 209.71 g/mol) incorporates six deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS workflows . This isotopic labeling minimizes interference with the analyte (non-deuterated phenylephrine) during quantification, ensuring high precision in pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C9H14ClNO2 |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

3-[(1R)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3,6D2,9D; |

InChI Key |

OCYSGIYOVXAGKQ-XJPLMRANSA-N |

Isomeric SMILES |

[2H][C@@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Deuteration with D₂ Gas

This method leverages high-pressure D₂ gas to replace hydrogens on aromatic rings or aliphatic chains. Key steps include:

- Substrate Preparation : Phenylephrine or intermediates (e.g., m-hydroxybenzaldehyde derivatives) are dissolved in a solvent (e.g., DMSO-d₆ or methanol).

- Deuteration Conditions : Reacted under D₂ gas (50–1000 psi) at 120–500°C for 1–24 hours.

- Purification : Isolation via distillation or chromatography to remove residual D₂ and solvents.

Advantages : Scalable for industrial use. Limitations : Poor regioselectivity may lead to over-deuteration.

Base-Mediated Deuteration in DMSO-d₆

This method enables selective deuteration at acidic protons (e.g., hydroxyl, amino groups) using DMSO-d₆ as a deuterium source.

Procedure :

- Dissolve phenylephrine in DMSO-d₆ with a base (e.g., KOH).

- Heat to 120°C for 10–24 hours.

- Neutralize with HCl to precipitate phenylephrine-d₆ hydrochloride.

Example : Deuteration of methanol in DMSO-d₆ at 120°C yields 78% deuterated product.

| Substrate | Deuterium Incorporation | Conditions | Reference |

|---|---|---|---|

| Phenylacetylene | 78% (meta/para positions) | 120°C, 10h, KOH | |

| Thiophenol | 75% (styryl positions) | 120°C, 4h, KOH |

Mechanism : Base abstracts protons, enabling H/D exchange with DMSO-d₆.

Borane Reduction with Deuterated Reagents

This approach targets α-deuteration in the ethanol backbone.

Steps :

- Synthesize cyanohydrin from 3-hydroxybenzaldehyde.

- Reduce with trideuteroborane (BD₃) to introduce deuteration at the α-position.

- Hydrolyze to phenylephrine-d₆ and convert to hydrochloride salt.

Key Data :

Advantages : High stereocontrol for L-phenylephrine-d₆. Limitations : Requires specialized reagents (BD₃).

Deuterated Methylating Agents (CD₃I)

This method replaces methyl group hydrogens.

Procedure :

- Demethylate phenylephrine to form a primary amine.

- React with CD₃I in anhydrous conditions.

- Recrystallize with HCl to form phenylephrine-d₃ hydrochloride.

Example : CD₃I synthesis via HI/D₂O reaction yields 83.8% deuterated methyl iodide.

| Reagent | Deuterium Content | Application | Reference |

|---|---|---|---|

| CD₃I | >99% | Methyl group deuteration | |

| D₂O | 99.9% | Hydroxyl group deuteration |

Challenges : Requires rigorous anhydrous conditions to prevent H/D exchange.

Asymmetric Hydrogenation with D₂

Adapting enantioselective hydrogenation to use D₂ instead of H₂.

Process :

- Use rhodium catalysts (e.g., [Rh(COD)Cl₂] with chiral ligands).

- Hydrogenate under D₂ (10–50 bar) at 20–50°C.

- Debenzylate and isolate phenylephrine-d₆ hydrochloride.

Example : L-phenylephrine with >96% ee achieved via rhodium catalysis.

| Catalyst System | Deuteration Efficiency | Optical Purity | Reference |

|---|---|---|---|

| [Rh(COD)Cl₂]/(2R,4R)-MCCPM | 71% yield | >96% ee | |

| Pd/C with H₂/D₂ | 95% yield | >99% purity |

Advantages : Scalable for industrial production. Drawbacks : High catalyst costs.

Multi-Step Synthesis for Full Deuteration

Combining methods to achieve six deuterium atoms:

Example Workflow :

- Step 1 : Deuteration of m-hydroxybenzaldehyde with D₂.

- Step 2 : Wittig reaction to introduce deuterated ethanol side chain.

- Step 3 : Methylamine deuteration with CD₃I.

Challenges : Avoiding racemization during multi-step synthesis.

Purification and Characterization

Critical steps to isolate phenylephrine-d₆ hydrochloride:

- Crystallization : Dissolve in isopropanol, cool to 10–15°C, filter.

- Chromatography : Use silica gel for impurity removal.

Analytical Data :

- Melting Point : 171°C (non-deuterated); slight shift expected for deuterated form.

- ¹H NMR : Loss of signals for deuterated protons (e.g., α-CH₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Phenylephrine-d6 can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Phenylephrine-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used in substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenylephrine-d6 derivatives.

Scientific Research Applications

Phenylephrine-d6 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of phenylephrine.

Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and stability of phenylephrine formulations.

Mechanism of Action

Phenylephrine-d6 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to the activation of the receptor, causing vasoconstriction and an increase in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events, including the release of calcium ions, which ultimately results in muscle contraction and vasoconstriction.

Comparison with Similar Compounds

Key Research Findings

- Cross-Reactivity: No interference observed with structurally related compounds (e.g., ephedrine, pseudoephedrine) in LC-MS/MS methods .

- Cost Considerations: Phenylephrine-d6 is priced at €1,554/5 mg (CymitQuimica, 2025), reflecting its specialized role in research versus non-deuterated phenylephrine’s cost-effective bulk production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.